6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
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Description
6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one, also known as MC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Novel Spiro Compounds : Spiro compounds like 6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one are synthesized through condensation processes involving various reactants. These synthesis methods are important for developing new compounds with potential applications in various fields, including medicinal chemistry and material science (Pogosyan, Harutyunyan, & Pogosyan, 2020).
Structural Determination : The structures of similar spiro compounds are determined using techniques like single crystal X-ray diffraction. This is crucial for understanding the physical and chemical properties of these compounds (Kirillov, Nikifirova, Dmitriev, & Baibarodskikh, 2016).
Chemical Reactions and Properties
Reactivity Studies : Research on the reactivity of spiro compounds, including their interaction with various reagents, provides insights into their chemical behavior and potential applications in synthetic chemistry (Kirillov, Gavrilov, Vakhrin, 2012).
Regioselective Synthesis : The ability to perform regioselective synthesis of spiro compounds opens up possibilities for creating a variety of derivatives with different functional groups, which can be important for pharmaceutical applications (Bonacorso et al., 2014).
Potential Biological Applications
Antibacterial and Antifungal Activities : Some spiro compounds exhibit antibacterial and antifungal activities, making them of interest in the development of new drugs and treatments (Kishore et al., 2017).
Structural Analysis for Drug Development : The detailed structural analysis of spiro compounds contributes to the understanding of their potential as drug candidates. Their unique structures can be explored for various therapeutic applications (Inglebert et al., 2014).
properties
IUPAC Name |
6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-12-9-17(19)20-16-11-15-13(10-14(12)16)5-8-18(21-15)6-3-2-4-7-18/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOGKXXIRTXCLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one |
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